![molecular formula C11H15N3O B326446 4-amino-N-[(Z)-butan-2-ylideneamino]benzamide](/img/structure/B326446.png)
4-amino-N-[(Z)-butan-2-ylideneamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-[(Z)-butan-2-ylideneamino]benzamide is an organic compound with the molecular formula C11H15N3O. It is a derivative of 4-aminobenzoic acid, where the amino group is substituted with a sec-butylidene hydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(Z)-butan-2-ylideneamino]benzamide typically involves the reaction of 4-aminobenzoic acid with sec-butylidene hydrazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of sec-butylidene hydrazine: This is achieved by reacting sec-butyl ketone with hydrazine hydrate.
Condensation Reaction: The prepared sec-butylidene hydrazine is then reacted with 4-aminobenzoic acid in the presence of a suitable catalyst and solvent to form this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[(Z)-butan-2-ylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydrazide groups can participate in substitution reactions with other chemical entities
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-amino-N-[(Z)-butan-2-ylideneamino]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-N-[(Z)-butan-2-ylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid:
4-Aminobenzoic hydrazide: A related compound with similar chemical properties.
Uniqueness
4-amino-N-[(Z)-butan-2-ylideneamino]benzamide is unique due to the presence of the sec-butylidene hydrazide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-amino-N-[(Z)-butan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C11H15N3O/c1-3-8(2)13-14-11(15)9-4-6-10(12)7-5-9/h4-7H,3,12H2,1-2H3,(H,14,15)/b13-8- |
InChI Key |
XTCQSSCDWJIHFW-JYRVWZFOSA-N |
SMILES |
CCC(=NNC(=O)C1=CC=C(C=C1)N)C |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC=C(C=C1)N)/C |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(C=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]propanedinitrile](/img/structure/B326363.png)

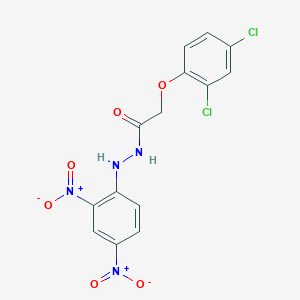
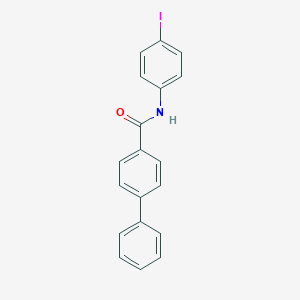
![2-iodo-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B326368.png)
![2-[(2,4-Dichlorobenzylidene)amino]-5-methylphenol](/img/structure/B326370.png)
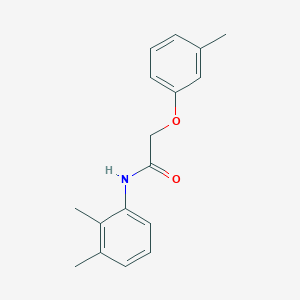
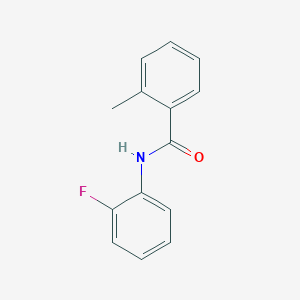

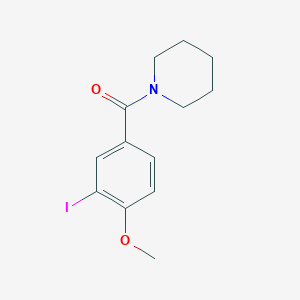
![1-[(2,5-Dimethylphenoxy)acetyl]piperidine](/img/structure/B326378.png)
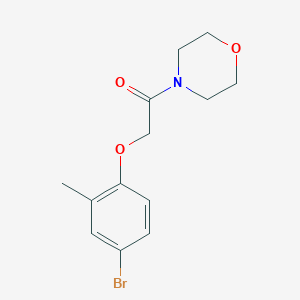
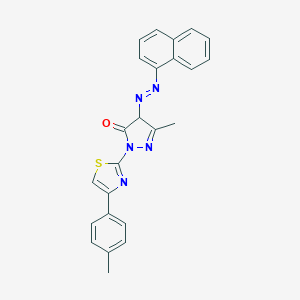
![4-[(4-ethoxyphenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326385.png)
